6-(4-ethylphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(4-ethylphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazine ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethylphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. One common method includes the reaction of 4-ethylbenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization with methyl isothiocyanate under reflux conditions . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-(4-ethylphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated reagents, alkylating agents; reactions often require catalysts and specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted triazolothiadiazines
Scientific Research Applications
6-(4-ethylphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase and cholinesterase.
Medicine: Exhibits promising activities as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 6-(4-ethylphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-(4-ethylphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds such as:
6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Similar structure but with a phenyl group instead of an ethylphenyl group.
6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Contains a chlorophenyl group, which can enhance its antimicrobial and anticonvulsant activities.
The uniqueness of this compound lies in its specific substituents, which can influence its pharmacokinetic properties and biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H14N4S |
---|---|
Molecular Weight |
258.34 g/mol |
IUPAC Name |
6-(4-ethylphenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C13H14N4S/c1-3-10-4-6-11(7-5-10)12-8-18-13-15-14-9(2)17(13)16-12/h4-7H,3,8H2,1-2H3 |
InChI Key |
CLPMVKJAFBJNNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C |
Origin of Product |
United States |
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